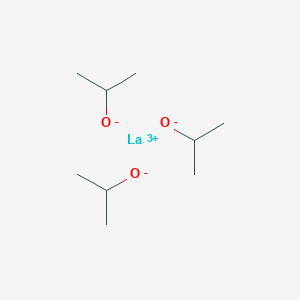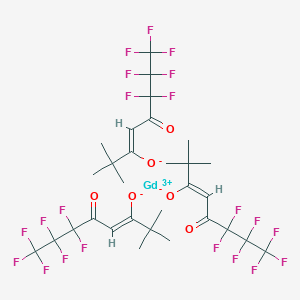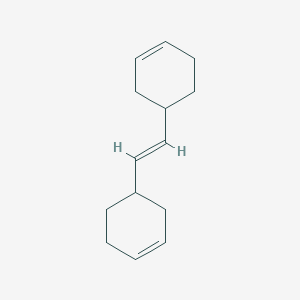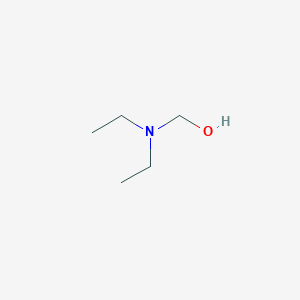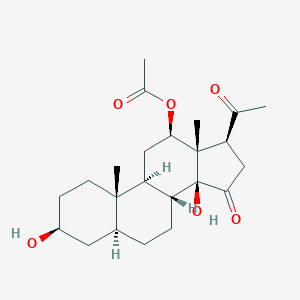
Dihydrodigacetigenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrodigacetigenin (DHDA) is a naturally occurring compound found in the roots of the plant Stemonaceae. It has been studied extensively for its potential therapeutic properties and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of Dihydrodigacetigenin is not fully understood, but it is thought to act on various signaling pathways involved in cancer cell growth and inflammation. Dihydrodigacetigenin has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including PI3K and AKT. It has also been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammation.
Biochemische Und Physiologische Effekte
Dihydrodigacetigenin has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death. It has also been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. Dihydrodigacetigenin has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Dihydrodigacetigenin has several advantages for lab experiments. It is a naturally occurring compound, which makes it easy to obtain and purify. It has also been shown to have low toxicity and high selectivity towards cancer cells. However, there are also limitations to using Dihydrodigacetigenin in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Also, Dihydrodigacetigenin has poor solubility in water, which limits its use in in vitro experiments.
Zukünftige Richtungen
There are several future directions for research on Dihydrodigacetigenin. One area of research could be to investigate the mechanism of action of Dihydrodigacetigenin in more detail. This could involve using various techniques such as proteomics and genomics to identify the molecular targets of Dihydrodigacetigenin. Another area of research could be to investigate the potential of Dihydrodigacetigenin as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, future research could focus on developing new synthetic methods for Dihydrodigacetigenin to improve its solubility and selectivity towards cancer cells.
Conclusion
In conclusion, Dihydrodigacetigenin is a naturally occurring compound with promising potential as a therapeutic agent for various diseases. Its anti-cancer, anti-inflammatory, and neuroprotective effects have been extensively studied in scientific research studies. However, further research is needed to fully understand its mechanism of action and to develop new synthetic methods to improve its effectiveness.
Synthesemethoden
Dihydrodigacetigenin can be synthesized from the extract of the roots of the plant Stemonaceae. The extract is purified using various chromatography techniques, and the Dihydrodigacetigenin is isolated using column chromatography and recrystallization. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
Dihydrodigacetigenin has been extensively studied for its potential therapeutic properties. It has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and neuroprotective effects. Dihydrodigacetigenin has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in various animal models of inflammation.
Eigenschaften
CAS-Nummer |
18014-35-2 |
|---|---|
Produktname |
Dihydrodigacetigenin |
Molekularformel |
C23H34O6 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
[(3S,5S,8R,9S,10S,12R,13S,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-15-oxo-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-12-yl] acetate |
InChI |
InChI=1S/C23H34O6/c1-12(24)17-10-19(27)23(28)16-6-5-14-9-15(26)7-8-21(14,3)18(16)11-20(22(17,23)4)29-13(2)25/h14-18,20,26,28H,5-11H2,1-4H3/t14-,15-,16+,17+,18-,20+,21-,22-,23+/m0/s1 |
InChI-Schlüssel |
BQGTUINHIQJRQF-FYBQJZDWSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC(=O)[C@]2([C@@]1([C@@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)OC(=O)C)C)O |
SMILES |
CC(=O)C1CC(=O)C2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O |
Kanonische SMILES |
CC(=O)C1CC(=O)C2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



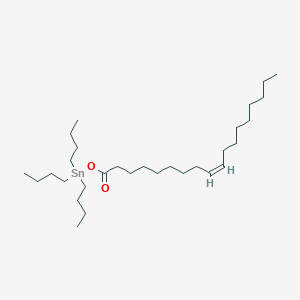
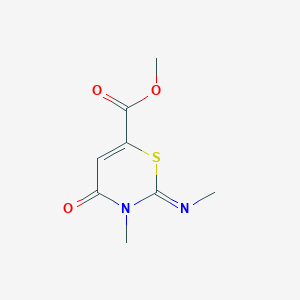
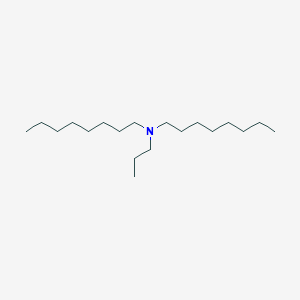
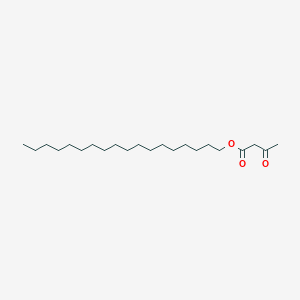
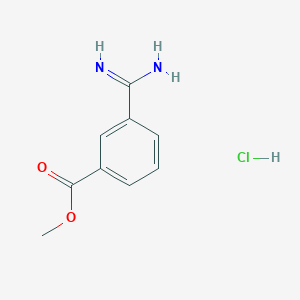
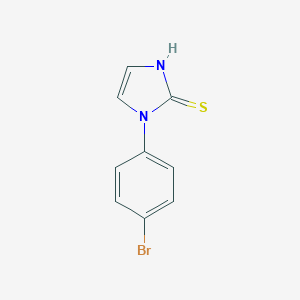
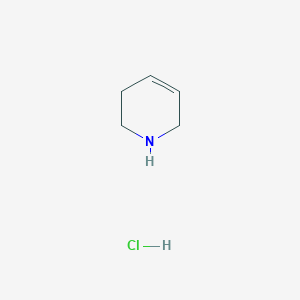
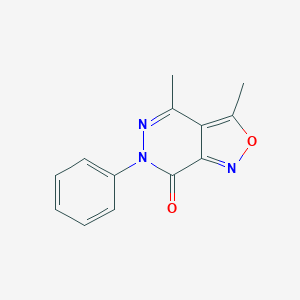
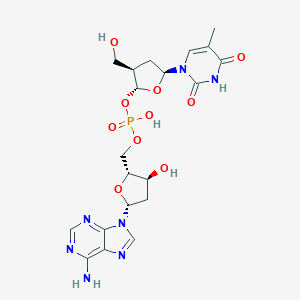
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)
